molecular formula C19H25F2N3 B10939610 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-hexylpyrimidin-2-amine

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-hexylpyrimidin-2-amine

Cat. No.: B10939610
M. Wt: 333.4 g/mol
InChI Key: IDCBWJINEPVEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE is a synthetic organic compound that features a difluoromethyl group and a pyrimidinyl core

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H25F2N3

Molecular Weight

333.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-hexylpyrimidin-2-amine

InChI

InChI=1S/C19H25F2N3/c1-4-5-6-7-10-22-19-23-16(12-17(24-19)18(20)21)15-9-8-13(2)14(3)11-15/h8-9,11-12,18H,4-7,10H2,1-3H3,(H,22,23,24)

InChI Key

IDCBWJINEPVEFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC(=CC(=N1)C(F)F)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.